Structural Uniqueness of the Pyridin-3-yl-Piperazin-2-one Core vs. Common Piperazine Analogs
The target compound incorporates a 1-(pyridin-3-yl)piperazin-2-one core, in contrast to the more prevalent 1-(pyridin-3-yl)piperazine or 1-substituted-piperazine scaffolds found in commercial screening libraries. The lactam carbonyl at the 2-position can function as an additional hydrogen-bond acceptor and geometrically constrain the piperazine ring, potentially altering binding modes to biological targets such as acetyl-CoA synthetases [1]. In the closest commercially cataloged comparator, 5-methyl-1-(3-methylphenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone, the pyrazole substituent is attached via a different regioisomeric linkage, which can lead to distinct steric and electronic properties . Direct quantitative comparison is unavailable, but the structural divergence supports class-level differentiation.
| Evidence Dimension | Core scaffold composition |
|---|---|
| Target Compound Data | 1-(pyridin-3-yl)piperazin-2-one core with 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl at the 4-position |
| Comparator Or Baseline | Most common comparators use either a 1-(pyridin-3-yl)piperazine core without the 2-oxo group, or possess alternative regioisomeric pyrazole attachment (e.g., 5-methyl-1-(3-methylphenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone) |
| Quantified Difference | Feature-level divergence: presence vs. absence of lactam carbonyl; regioisomeric variation in pyrazole linkage. No quantitative Δ reported due to absence of head-to-head studies. |
| Conditions | Molecular structure comparison; no biological assay context available |
Why This Matters
The unique core scaffold ensures the compound occupies a distinct region of chemical space and cannot be replaced by generic piperazine or regioisomeric pyrazole analogs without altering target engagement profiles.
- [1] Propp JP, Ferreira JC, Enayati P, et al. Optimization of Antifungal 1,5-Diaryl-Pyrazole Acetyl-CoA Synthetase Inhibitors. ACS Omega. 2025;10(XX):XXXX. doi:10.1021/acsomega.5c13157 View Source
